1-(2-Bromo-1-(pentyloxy)ethyl)-3-chlorobenzene
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Overview
Description
1-[2-Bromo-1-(pentyloxy)ethyl]-3-chlorobenzene is an organic compound with the molecular formula C13H18BrClO. This compound is characterized by the presence of a bromine atom, a chlorine atom, and a pentyloxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-bromo-1-(pentyloxy)ethyl]-3-chlorobenzene typically involves the reaction of 3-chlorobenzene with 2-bromo-1-(pentyloxy)ethane. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or toluene. The reaction mixture is heated to a specific temperature, and a catalyst may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure the desired product is formed, and purification steps such as distillation or recrystallization are employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: 1-[2-Bromo-1-(pentyloxy)ethyl]-3-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The pentyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine or chlorine atoms, forming simpler hydrocarbons.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Formation of 1-[2-hydroxy-1-(pentyloxy)ethyl]-3-chlorobenzene.
Oxidation: Formation of 1-[2-bromo-1-(pentyloxy)ethyl]-3-chlorobenzaldehyde.
Reduction: Formation of 1-(pentyloxy)ethylbenzene.
Scientific Research Applications
1-[2-Bromo-1-(pentyloxy)ethyl]-3-chlorobenzene is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of halogenated compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[2-bromo-1-(pentyloxy)ethyl]-3-chlorobenzene exerts its effects involves the interaction of its functional groups with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the pentyloxy group can interact with hydrophobic regions of target molecules. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
- 1-[2-Bromo-1-(methoxy)ethyl]-3-chlorobenzene
- 1-[2-Bromo-1-(ethoxy)ethyl]-3-chlorobenzene
- 1-[2-Bromo-1-(butoxy)ethyl]-3-chlorobenzene
Uniqueness: 1-[2-Bromo-1-(pentyloxy)ethyl]-3-chlorobenzene is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the pentyloxy group provides increased hydrophobicity compared to shorter alkoxy chains, influencing its solubility and reactivity.
Properties
Molecular Formula |
C13H18BrClO |
---|---|
Molecular Weight |
305.64 g/mol |
IUPAC Name |
1-(2-bromo-1-pentoxyethyl)-3-chlorobenzene |
InChI |
InChI=1S/C13H18BrClO/c1-2-3-4-8-16-13(10-14)11-6-5-7-12(15)9-11/h5-7,9,13H,2-4,8,10H2,1H3 |
InChI Key |
FDMOZGSNWRVDJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(CBr)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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